N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-ethylsulfonyl-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S2.ClH/c1-4-29(26,27)16-8-5-14(6-9-16)19(25)24(12-11-23(2)3)20-22-17-10-7-15(21)13-18(17)28-20;/h5-10,13H,4,11-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMPGSUEPNIVNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its applications in medicinal chemistry.
- Chemical Formula : C₁₄H₁₈ClFNO₃S
- Molecular Weight : 335.82 g/mol
- CAS Number : [Not specified in sources]
Synthesis
The synthesis of this compound typically involves the reaction of 6-fluorobenzo[d]thiazole derivatives with specific amines and sulfonyl chlorides. The process generally includes the following steps:
- Formation of the Benzamide : Reacting the appropriate benzothiazole with an amine to form a benzamide linkage.
- Sulfonylation : Introducing an ethylsulfonyl group to enhance solubility and biological activity.
- Hydrochloride Salt Formation : Converting the base form into its hydrochloride salt to improve stability and solubility in aqueous solutions.
Antimicrobial Activity
Studies have shown that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds similar to this compound have demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Antifungal Properties : Research indicates that related benzothiazole derivatives can inhibit fungal growth, making them potential candidates for antifungal therapies .
Anticancer Activity
Research into the anticancer properties of benzothiazole derivatives suggests that they may act as effective chemotherapeutic agents:
- Mechanism of Action : These compounds are believed to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. Specific activities include the inhibition of protein kinases that are crucial for tumor growth .
- Case Study Example : A study involving a related compound showed an IC50 value of 0.004 μM against T-cell proliferation, indicating potent activity against certain cancer cell lines .
Pharmacological Studies
Pharmacological evaluations have highlighted several important aspects:
- Selectivity : The compound shows selectivity towards certain cellular targets, which is essential for minimizing side effects during treatment.
- In Vivo Efficacy : Animal models have demonstrated that these compounds can significantly reduce tumor size and improve survival rates when administered in therapeutic doses.
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogues and their distinguishing features:
Functional Group Impact on Properties
- Benzothiazole vs.
- Sulfonamide Variations :
The ethylsulfonyl group in the target compound offers moderate hydrophobicity, whereas bulkier groups (e.g., piperidinylsulfonyl in ) may reduce membrane permeability. Conversely, phenylsulfonyl groups (as in ) increase aromatic surface area. - Fluorine Substitution: 6-Fluorine on the benzothiazole (target) vs. Difluorophenyl substituents (in ) introduce dual electron-withdrawing effects .
Pharmacological and Physicochemical Comparisons
Research Findings and Implications
- Synthetic Challenges : The target compound’s benzamide linkage and sulfonamide group require precise coupling conditions to avoid N- vs. S-alkylation side reactions, as seen in triazole synthesis .
- Biological Relevance : Fluorinated benzothiazoles (e.g., 6-F or CF₃ derivatives) are prevalent in kinase inhibitors (e.g., VEGFR-2), suggesting the target compound may share similar mechanisms .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves:
Amide coupling : Reacting 6-fluorobenzo[d]thiazol-2-amine with activated benzamide intermediates under reflux in aprotic solvents (e.g., DMF or dichloromethane) using coupling agents like HATU or EDCI .
Sulfonylation : Introducing the ethylsulfonyl group via nucleophilic substitution with ethylsulfonyl chloride under basic conditions (e.g., triethylamine) at 0–5°C to minimize side reactions .
Salt formation : Treating the free base with HCl in ethanol to yield the hydrochloride salt .
Optimization : Adjusting solvent polarity, reaction temperature, and stoichiometry (e.g., 1.2 equivalents of sulfonylating agent) can enhance yields. Purification via column chromatography (silica gel, 5% MeOH/CH₂Cl₂) or recrystallization (ethanol/water) ensures >95% purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Confirm substituent positions via characteristic shifts (e.g., ¹H NMR: δ 7.8–8.2 ppm for fluorobenzo[d]thiazole protons; δ 3.1–3.3 ppm for dimethylaminoethyl groups) .
- Mass spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular weight (calculated: ~450 g/mol; observed: 450.2 ± 0.5) .
- Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (±0.3%) .
Q. What strategies ensure compound stability during storage for biological assays?
- Methodological Answer :
- Store lyophilized powder at –20°C in amber vials under inert gas (argon) to prevent hydrolysis of the sulfonyl group .
- Prepare stock solutions in DMSO (10 mM) with ≤0.1% water content; avoid freeze-thaw cycles .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the ethylsulfonyl and dimethylaminoethyl groups in target binding?
- Methodological Answer :
- Analog synthesis : Replace ethylsulfonyl with morpholinosulfonyl or pyrrolidinylsulfonyl groups to assess steric/electronic effects .
- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., kinases or GPCRs). The ethylsulfonyl group may engage in hydrogen bonding with Lys/Arg residues .
- In vitro assays : Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., ATPase or protease activity) to quantify substituent contributions .
Q. What experimental designs resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Standardized protocols : Use identical cell lines (e.g., HEK293 or HeLa), assay buffers (pH 7.4), and incubation times (24–48 hrs) to minimize variability .
- Counter-screening : Test off-target effects using panels of unrelated enzymes (e.g., cytochrome P450) to confirm specificity .
- Meta-analysis : Pool data from ≥3 independent labs, applying ANOVA to identify statistically significant outliers .
Q. How can researchers validate the compound’s mechanism of action in neuropharmacology or oncology models?
- Methodological Answer :
- Kinase profiling : Use radiometric assays (e.g., ³²P-ATP incorporation) to identify inhibited kinases (e.g., JAK2 or EGFR) .
- CRISPR/Cas9 knockout : Target putative binding partners (e.g., Bcl-2 in apoptosis assays) to confirm functional relevance .
- In vivo efficacy : Administer 10–50 mg/kg doses in xenograft models (e.g., nude mice with HT-29 tumors) and monitor tumor volume via caliper measurements biweekly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
